Product packaging for 1-[(5-Bromothien-2-yl)sulfonyl]piperazine(Cat. No.:CAS No. 725688-07-3)

1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Cat. No.: B1335582
CAS No.: 725688-07-3
M. Wt: 311.2 g/mol
InChI Key: HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromothien-2-yl)sulfonyl]piperazine is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. The structure incorporates two privileged scaffolds: a piperazine ring and a 5-bromothiophene moiety, both of which are well-established in drug discovery for their broad and potent biological activities . The piperazine ring is a fundamental core in numerous biologically active compounds, contributing to a wide range of pharmacological properties. Piperazine derivatives have been reported to exhibit activities including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, antipsychotic, and antihistaminic effects . The sulfonamide group linking the thiophene and piperazine rings is another common pharmacophore that can influence the electronic properties, solubility, and binding characteristics of the molecule, potentially contributing to activities such as enzyme inhibition . Specifically, the 5-bromothiophene component serves as a halogenated heteroaromatic system. The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to diversify the molecular structure and create targeted libraries for screening . This makes this compound a highly valuable intermediate for constructing novel compounds in hit-to-lead optimization campaigns. This product is intended for research applications as a chemical reference standard or a synthetic intermediate in laboratory settings. It is supplied as a high-purity material, with characterization data typically available, including 1 H NMR, 13 C NMR, and mass spectrometry, to confirm identity and purity . Please Note: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O2S2 B1335582 1-[(5-Bromothien-2-yl)sulfonyl]piperazine CAS No. 725688-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406676
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725688-07-3
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((5-BROMO-2-THIENYL)SULFONYL)PIPERAZINE
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Synthetic Strategies and Methodologies for 1 5 Bromothien 2 Yl Sulfonyl Piperazine and Analogues

General Synthetic Routes to Piperazine (B1678402) Sulfonamides

The formation of the sulfonamide bond and the construction of the piperazine ring are key aspects of synthesizing the target compound and its derivatives.

Reactions Involving Sulfonyl Chlorides and Piperazine Rings

A primary and widely utilized method for the synthesis of piperazine sulfonamides involves the reaction of a sulfonyl chloride with a piperazine ring. This reaction is a nucleophilic substitution at the sulfonyl group.

The general approach for creating N,N'-bis-(arylsulfonyl)-piperazines involves the reaction of an appropriate sulfonyl chloride with piperazine hexahydrate. acs.org A typical procedure involves adding a hot ethanolic solution of the sulfonyl chloride to an ethanolic solution of piperazine hexahydrate containing a base, such as anhydrous sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. acs.org

Another general procedure involves reacting a piperazine derivative with an alkyl or substituted aryl sulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). This method is broadly applicable for the synthesis of various sulfonamide derivatives of piperazine.

ReactantsBaseSolventProductReference
Aryl sulfonyl chloride, Piperazine hexahydrateSodium carbonateEthanol (B145695)N,N'-Bis-(arylsulfonyl)-piperazine acs.org
Alkyl/Aryl sulfonyl chloride, Piperazine derivativeTriethylamineDichloromethanePiperazine sulfonamide

Formation of the Piperazine Heterocycle

The construction of the piperazine ring itself can be achieved through various synthetic strategies, allowing for the introduction of diversity in the final molecule.

A modular synthetic approach has been described for the creation of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.orgrsc.org This method utilizes combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks. By varying these building blocks, it is possible to control the ring size, substitution, and configuration of the resulting heterocyclic scaffolds. rsc.orgrsc.org

Another modular, gold-catalyzed approach to lead-like piperazine scaffolds involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides. whiterose.ac.ukorganic-chemistry.org This is followed by a gold-catalyzed cyclization to yield tetrahydropyrazines, which can be further manipulated to produce a variety of piperazine scaffolds. whiterose.ac.ukorganic-chemistry.org

Palladium-catalyzed cyclization reactions offer a modular synthesis of highly substituted piperazines. organic-chemistry.org This method couples two carbons of a propargyl unit with different diamine components. organic-chemistry.org A heterocyclic merging approach has also been reported for constructing novel indazolo-piperazines, which involves a late-stage Michael addition to form the piperazine ring. nih.gov The asymmetric synthesis of carbon-substituted piperazines is an area of active research, with various methods being developed to control stereochemistry. rsc.org

Specific Synthesis of 5-Bromothiophene-2-sulfonamide (B1270684) Precursors

A common method for the synthesis of 5-bromothiophene-2-sulfonamide involves the reaction of 2-bromothiophene (B119243) with chlorosulfonic acid in a solvent like carbon tetrachloride. researchgate.netresearchgate.net The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an ammonia (B1221849) source to yield the desired sulfonamide. More recently, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been reported by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride. nih.gov

Starting MaterialReagent 1Reagent 2ProductReference
2-BromothiopheneChlorosulfonic acidAmmonia5-Bromothiophene-2-sulfonamide researchgate.netresearchgate.net
5-Bromothiophene-2-sulfonamideAlkyl bromide, LiH-5-Bromo-N-alkylthiophene-2-sulfonamide nih.gov

Catalytic Approaches in the Synthesis of Thiophene (B33073) Sulfonamide Derivatives

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the functionalization of the thiophene ring, enabling the synthesis of a wide range of analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.govmdpi.com This reaction is particularly useful for the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance of various functional groups, and the use of environmentally safer organoboron compounds. nih.govmdpi.com

This reaction has been successfully applied to 5-bromothiophene-2-sulfonamide precursors to synthesize a variety of 5-arylthiophene-2-sulfonamide derivatives. researchgate.netnih.gov The general procedure involves the reaction of 5-bromothiophene-2-sulfonamide with an aryl boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. researchgate.net These reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453)/water. nih.gov The Suzuki-Miyaura reaction has proven to be a robust method for creating a library of thiophene sulfonamide derivatives with diverse aryl substitutions. nih.gov

Thiophene SubstrateCoupling PartnerCatalystBaseProductReference
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidPd(PPh₃)₄K₃PO₄2-(Bromomethyl)-5-aryl-thiophene nih.gov
5-Bromothiophene-2-sulfonamideAryl boronic acid/esterPd(PPh₃)₄K₃PO₄5-Arylthiophene-2-sulfonamide researchgate.net
5-Bromo-N-propylthiophene-2-sulfonamideAryl boronic acid--5-Aryl-N-propylthiophene-2-sulfonamide nih.gov

Modular Synthesis Strategies for Piperazine Scaffolds

Modular synthesis strategies are of great importance as they allow for the rapid generation of libraries of compounds with diverse structures.

A modular, lead-oriented synthesis of diverse piperazine scaffolds has been developed, which involves the ring-opening of cyclic sulfamidates with hydroxy sulfonamides, followed by cyclization. rsc.orgrsc.org This approach allows for variation in ring size, substitution, and configuration of the final heterocyclic scaffold by changing the building blocks. rsc.orgrsc.org

Another modular strategy employs a gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. whiterose.ac.ukorganic-chemistry.org The resulting tetrahydropyrazines can be further modified through reduction or multicomponent reactions to generate a variety of piperazine scaffolds with different substitution patterns. whiterose.ac.ukorganic-chemistry.org Recently, a new modular approach has been reported that simplifies the synthesis of complex piperidines, a related heterocycle, by combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling, significantly reducing the number of synthetic steps. news-medical.net Such innovative strategies hold promise for the future development of efficient and diverse syntheses of piperazine-containing compounds.

StrategyKey Building Blocks/ReactionsOutcomeReference
Modular Lead-Oriented SynthesisCyclic sulfamidates, Hydroxy sulfonamidesDiverse piperazine, 1,4-diazepane, 1,5-diazocane scaffolds rsc.orgrsc.org
Gold-Catalyzed Modular ApproachCyclic sulfamidates, Propargylic sulfonamides, Gold-catalyzed cyclizationLead-like piperazine scaffolds with varied substitution whiterose.ac.ukorganic-chemistry.org
Simplified Modular Synthesis (for Piperidines)Biocatalytic C-H oxidation, Radical cross-couplingRapid access to complex 3D molecules with reduced steps news-medical.net

Optimization of Reaction Conditions and Yields in Analogous Syntheses

The efficient synthesis of sulfonylpiperazine analogues hinges on the meticulous optimization of various reaction parameters. The primary method involves the reaction of a sulfonyl chloride with piperazine, where variables such as solvent, temperature, and stoichiometry are tuned to maximize yield and minimize side-product formation.

Influence of Stoichiometry and Reaction Concentration

A common challenge in the synthesis of monosubstituted piperazines is the formation of the undesired disubstituted by-product, where the sulfonyl group attaches to both nitrogen atoms of the piperazine ring. A successful strategy to mitigate this is to use a significant excess of piperazine relative to the sulfonyl chloride. For instance, in the large-scale synthesis of the drug Venetoclax, which contains a piperazine moiety, an eight-fold excess of unprotected piperazine was used to minimize the formation of the double addition product. mdpi.com This stoichiometric manipulation shifts the reaction equilibrium towards the desired mono-sulfonated product.

Role of Solvents and Bases

The choice of solvent is critical as it affects reactant solubility and reaction rates. biosynce.com In the synthesis of sulfonyl piperazine inhibitors of the LpxH enzyme, solvents like 1,4-dioxane are commonly employed. nih.gov The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. nih.gov The removal of HCl is crucial as it can protonate the piperazine, rendering it non-nucleophilic and halting the reaction.

The impact of solvent choice on yield has been noted in related syntheses. For example, in the preparation of a chiral piperazine-containing compound, changing the solvent from dichloromethane to ethanol improved the reaction yield. mdpi.com

Effect of Temperature and Reaction Time

Temperature and reaction duration are interdependent parameters that must be optimized. The coupling of 1-acetyl-5-indolinesulfonyl chloride with various substituted piperazines is often initiated at an elevated temperature, such as 60 °C, for a period of a few hours to facilitate the reaction. nih.gov This is typically followed by a longer period of stirring at room temperature to ensure the reaction goes to completion. nih.gov For instance, a reaction might be heated for 3 hours and then stirred for an additional 10-14 hours at 25 °C. nih.gov This two-phase temperature profile helps to balance reaction kinetics with product stability, preventing potential degradation at prolonged high temperatures.

Catalyst and Ligand Optimization in Coupling Reactions

For analogues where the aryl group is coupled to the piperazine nitrogen via methods like the Buchwald-Hartwig amination, catalyst and ligand selection is crucial. This is particularly relevant for synthesizing N-arylpiperazine precursors. mdpi.comnih.gov In a study focused on the rapid synthesis of arylpiperazines from aryl chlorides, various palladium catalysts and phosphine (B1218219) ligands were screened. nih.gov A 2:1 ratio of the ligand RuPhos to the palladium precursor Pd₂(dba)₃ was found to consistently provide moderate to high yields of the desired mono-arylated piperazine within a short reaction time of 10 minutes. nih.gov This highlights the importance of systematic screening to identify the optimal catalytic system.

The following interactive table summarizes optimized conditions found in the synthesis of various sulfonylpiperazine and N-arylpiperazine analogues, demonstrating the interplay of different reaction parameters.

Flow Chemistry and Modern Techniques

More advanced techniques like flow chemistry are also being employed to optimize syntheses. An electrochemical synthesis of sulfonamides from thiols and amines was optimized using a microflow reactor, which allowed for rapid screening of variables like electrolytes, acid concentration, and electrode materials. acs.org This method significantly reduced reaction times to just 5 minutes while achieving good yields, demonstrating the potential of modern synthetic technologies to accelerate the optimization process. acs.org

Pharmacological Investigations and Biological Activity Spectrum of 1 5 Bromothien 2 Yl Sulfonyl Piperazine Derivatives

General Biological Activities of Related Sulfonamide-Piperazine Compounds

The hybridization of sulfonamide and piperazine (B1678402) moieties creates a versatile pharmacophore known for a wide spectrum of biological activities. Sulfonamides were among the first effective chemotherapeutic agents used to prevent and treat bacterial infections. This class of compounds is recognized for its antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The piperazine ring is a common feature in many clinically used drugs and is associated with a vast array of pharmacological effects. nih.gov Its presence can be found in compounds developed as anticancer, antimicrobial, antimalarial, antipsychotic, and antidepressant agents. nih.govtandfonline.com The two nitrogen atoms in the piperazine ring are crucial for its biological effects, influencing the molecule's basicity, which in turn affects selectivity and potency at various biological targets. When combined, the sulfonamide-piperazine framework gives rise to molecules with diverse therapeutic applications, including antibacterial activity, carbonic anhydrase inhibition, and matrix metalloproteinase-3 inhibition. tandfonline.com

Antimicrobial and Antibacterial Research

Derivatives of the sulfonamide-piperazine scaffold have been the subject of extensive research for their potential as antimicrobial agents. Studies have shown that these compounds are effective against a variety of pathogenic organisms. tandfonline.com The incorporation of a thiophene (B33073) nucleus, as seen in the 1-[(5-Bromothien-2-yl)sulfonyl]piperazine structure, is a known strategy in the development of compounds with significant antimicrobial properties. nih.gov

Research into related structures has demonstrated that the antibacterial activity of these derivatives is often broad, covering both Gram-positive and Gram-negative bacteria. For instance, novel 1-benzhydryl-piperazine sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against standard strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). tandfonline.com Some of these compounds showed significant inhibitory activity, with zones of inhibition ranging from 17 to 28 mm. tandfonline.com

Similarly, studies on other thienyl-containing piperazine derivatives have highlighted their potent antibacterial action. For example, certain 5-(2-thienyl)-1,2,4-triazole derivatives incorporating a piperazine moiety were found to be highly active against Gram-positive bacteria. nih.gov Specifically, N-substituted piperazine derivatives showed significant activity, indicating that modifications to the piperazine nitrogen can modulate the antibacterial spectrum and potency. nih.gov The antibacterial efficacy of piperazine derivatives has also been noted against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Enzyme Inhibition Studies

The this compound core structure has served as a valuable template for designing potent enzyme inhibitors, which are crucial for managing a variety of diseases.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal high blood sugar. jbsd.in Phenylsulfonyl piperazine derivatives have been investigated as α-amylase inhibitors, with some compounds demonstrating significant potential. cumhuriyet.edu.tr

Table 1: α-Amylase Inhibitory Activity of Selected Sulfonyl Piperazine Derivatives

Compound TypeInhibitory Activity (IC50)Standard Drug (Acarbose) IC50Reference
Chalcone-sulfonyl piperazine hybrid (5k)4.51 ± 1.15 µMNot specified in study researchgate.net
Triazole-bearing bis-hydrazone (17)0.70 ± 0.05 µM10.30 ± 0.20 µM nih.gov
Triazole-bearing bis-hydrazone (15)1.80 ± 0.10 µM10.30 ± 0.20 µM nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which are involved in regulating blood sugar. srce.hrnih.gov Inhibiting DPP-IV is a well-established approach for treating type 2 diabetes. srce.hrnih.gov Piperazine sulfonamides have been identified as promising DPP-IV inhibitors. srce.hrnih.gov

In a study focused on 1,4-bis(phenylsulfonyl) piperazine derivatives, researchers synthesized and tested nine compounds for their in vitro DPP-IV inhibitory activity. srce.hrnih.gov At a concentration of 100 µmol/L, these compounds displayed inhibitory activity ranging from 11.2% to 22.6%. srce.hrnih.gov The study also revealed important structure-activity relationships; for instance, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring enhanced the inhibitory activity compared to electron-donating groups like methyl. srce.hrnih.gov

Table 2: In Vitro DPP-IV Inhibitory Activity of 1,4-bis(phenylsulfonyl) Piperazine Derivatives

CompoundSubstitution on Phenyl Ring% Inhibition at 100 µmol/L
1a4-Cl22.6
1b3-Cl15.8
1c2-Cl21.5
1d4-CH315.2
1e3-CH311.2
1f2-CH312.1
1g3-F14.6
1h2-F18.9
1i4-CF320.3

Data sourced from Abu Khalaf et al. srce.hrnih.gov

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov As such, IMPDH is a target for anticancer, antiviral, and immunosuppressive agents. While specific studies on this compound derivatives as IMPDH inhibitors are not widely available, related heterocyclic sulfonamides have been investigated.

For example, indazole sulfonamides have been identified as a class of bacterial IMPDH inhibitors. nih.gov Structure-activity relationship studies on these compounds have shown that the basic indazole sulfonamide scaffold is crucial for activity. nih.gov This suggests that sulfonamide-based structures, including those with a piperazine linker, could be promising candidates for further development as IMPDH inhibitors.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, which is associated with gastric ulcers and cancer. nih.govresearchgate.net Inhibition of urease is therefore a valuable therapeutic strategy. Piperazine derivatives have shown significant potential as urease inhibitors. nih.govfrontiersin.org

In a study of pyridylpiperazine hybrid derivatives, several compounds demonstrated potent urease inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.govfrontiersin.org For example, two of the most active derivatives had IC50 values of 2.0 µM and 2.24 µM, compared to 23.2 µM for thiourea. nih.govfrontiersin.org Furthermore, a series of sulfamide-hydroxamic acids containing a piperazine segment were found to be highly potent urease inhibitors, with IC50 values ranging from 0.29 to 20.3 µM, all more potent than the clinically used inhibitor acetohydroxamic acid (IC50 = 23.4 µM). nih.gov These findings underscore the potential of the piperazine sulfonamide scaffold in designing effective urease inhibitors.

Table 3: Urease Inhibitory Activity of Selected Piperazine Derivatives

Compound TypeInhibitory Activity (IC50)Standard Drug (Thiourea) IC50Reference
Pyridylpiperazine derivative (5b)2.0 ± 0.73 µM23.2 ± 11.0 µM nih.govfrontiersin.org
Pyridylpiperazine derivative (7e)2.24 ± 1.63 µM23.2 ± 11.0 µM nih.govfrontiersin.org
Sulfamide-hydroxamic acid (d4)0.29 µM23.4 ± 1.6 µM (Acetohydroxamic acid) nih.gov

Anticancer Research Perspectives

The quest for novel anticancer agents has led researchers to explore a wide variety of chemical scaffolds, including those containing thiophene, sulfonamide, and piperazine moieties. Thiophene derivatives, in particular, have been investigated for their antiproliferative effects against various cancer cell lines. Research into compounds structurally related to this compound has shown that the incorporation of a sulfonamide group can contribute to cytotoxic activity.

A study on the synthesis and anticancer activity of 1-[(5-Bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, a derivative of the core structure, indicates that this chemical class is being actively investigated for its potential in oncology. researchgate.net While detailed results from extensive studies on a broad range of this compound derivatives are not widely published, the existing research on related compounds suggests this is a promising area for future investigation. For instance, other research has explored piperazine-tethered bergenin (B1666849) heterocyclic hybrids bearing an arylsulfonyl group, with some compounds showing potent cytotoxic activity against tongue and oral cancer cell lines. rsc.orgnih.gov Similarly, benzothiazole-piperazine derivatives have also demonstrated activity against hepatocellular, breast, and colorectal cancer cell lines. nih.gov

Further research is necessary to fully elucidate the anticancer potential of this compound derivatives and to understand their mechanism of action at the molecular level.

Antimalarial and Antiparasitic Research

The global challenge of drug resistance in malaria and other parasitic diseases necessitates the discovery of new therapeutic agents with novel mechanisms of action. The structural components of this compound have been featured in compounds with demonstrated antimalarial and antiparasitic activity. For example, the synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives have been reported, with some compounds showing better activity than chloroquine. researchgate.net

Additionally, PABA substituted 1,3,5-triazine (B166579) derivatives have been designed and evaluated as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). nih.gov While not directly derivatives of the title compound, these studies underscore the potential of scaffolds containing moieties present in this compound. The investigation of novel phthalimide-based piperazine conjugated analogs as antimalarial agents further supports the exploration of piperazine-containing compounds in this field. thesciencein.org

Currently, there is a lack of specific published research on the antimalarial and antiparasitic activities of this compound derivatives. However, the promising results from related chemical series suggest that this is a valid and potentially fruitful area for future drug discovery efforts.

Neurotransmitter and Other Receptor Modulation Studies

The piperazine moiety is a well-known scaffold in the design of ligands for various neurotransmitter receptors, particularly serotonin (B10506) and histamine (B1213489) receptors. This has led to the investigation of this compound derivatives for their potential to modulate these central nervous system targets.

Serotonin Receptor Antagonism (e.g., 5-HT6, 5-HT7)

The serotonin 5-HT6 and 5-HT7 receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug development. Arylpiperazine derivatives have been extensively studied as antagonists for these receptors.

While specific data on this compound derivatives is scarce, related studies on other sulfonamide and piperazine-containing molecules provide valuable insights. For instance, a study on 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene (B151609) sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides revealed potent 5-HT7 receptor antagonist activity, with IC50 values in the nanomolar range. nih.gov Another study on aryl biphenyl-3-ylmethylpiperazines also identified potent 5-HT7 receptor antagonists. researchgate.net

The following table summarizes the 5-HT7 receptor binding affinities of a series of N-[3-(4-Arylpiperazin-1-yl)propyl]benzenesulfonamide derivatives, which share structural similarities with the this compound scaffold.

CompoundRIC50 (nM) for 5-HT7
3a2-OCH3-Ph58
3b3-OCH3-Ph21
3c4-OCH3-Ph12
3d2-Cl-Ph25
3e3-Cl-Ph32
3f4-Cl-Ph37
3g2-CH3-Ph120
3h4-F-Ph23
3i2-Pyrimidinyl14
3jPhenyl42
3k2-Pyrazinyl580

Data sourced from a study on piperazine derivatives as 5-HT7 receptor antagonists. nih.gov The R group refers to the substituent on the phenylpiperazine moiety.

Histamine H4 Receptor Antagonism

The histamine H4 receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses. Antagonists of the H4 receptor are being investigated for the treatment of various inflammatory and allergic conditions. The piperazine scaffold is a common feature in many reported H4 receptor antagonists.

Research on 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine, a compound with a similar piperazine core, has demonstrated its activity as a histamine H4 receptor antagonist and its potential in preventing colitis in animal models. nih.govresearchgate.net Another study on 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines also identified novel antagonists for both histamine H3 and H4 receptors. nih.gov

CompoundRpKi for H4R
LINS01001H5.59
LINS010025-F5.61
LINS010035-CH35.37
LINS01004N-allyl< 5
LINS01005N-methyl5.62
LINS01006N-ethyl5.40
LINS010075-Cl6.06
LINS010085-Br5.86
LINS010095-I5.70

Data sourced from a study on the pharmacological characterization of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. nih.gov The R group refers to the substituent on the piperazine or benzofuran (B130515) ring.

No Publicly Available Research Found for this compound in Relation to CCR5 Antagonism and GABA Receptor Agonism

Following a comprehensive and targeted search of scientific literature and research databases, no studies were identified that investigate the pharmacological properties of this compound or its derivatives in the specific contexts of Chemokine Receptor 5 (CCR5) antagonism or Gamma-Aminobutyric Acid (GABA) receptor agonism.

The search for data on the specified compound and its potential activities as a CCR5 antagonist or a GABA receptor agonist did not yield any relevant research findings, data tables, or in vitro biological evaluation methodologies. The scientific community has not published any work that would allow for a detailed and accurate discussion of these particular pharmacological aspects for this molecule.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the foundational scientific information is not available in the public domain. Generating content on these specific topics for this compound would require speculation and would not be based on verifiable, scientific research.

In the interest of maintaining scientific accuracy and adhering to the strict content constraints of the request, the article cannot be produced.

Structure Activity Relationship Sar Studies of 1 5 Bromothien 2 Yl Sulfonyl Piperazine Analogues

Impact of the 5-Bromothienyl Moiety on Biological Activity

The 5-bromothienyl group represents a critical pharmacophoric element within this class of compounds. The thiophene (B33073) ring, a sulfur-containing heterocycle, is a well-established bioisostere of the benzene (B151609) ring, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of the bromine atom at the 5-position of the thiophene ring is of particular significance.

Research indicates that the nature and position of substituents on the aromatic ring system play a pivotal role in determining the biological activity of arylpiperazine derivatives. The electron-withdrawing nature of the bromine atom can influence the electron density of the thiophene ring, which in turn can affect its interaction with the target receptor. This halogen substitution can also introduce favorable van der Waals interactions or act as a key anchoring point within the receptor's binding pocket.

Role of the Sulfonyl Group in Modulating Pharmacological Effects

Furthermore, the introduction of a sulfonyl group can significantly impact the metabolic stability of a drug candidate. It is generally resistant to metabolic degradation, which can lead to a longer duration of action. The polarity imparted by the sulfonyl group also influences the molecule's solubility and pharmacokinetic profile.

Influence of the Piperazine (B1678402) Ring on Potency and Selectivity

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of clinically successful drugs. Its prevalence is due to a combination of factors, including its ability to confer favorable pharmacokinetic properties and its versatility as a scaffold for introducing various substituents.

In the context of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine analogues, the piperazine ring serves as a central hub, connecting the sulfonylated thiophene ring to another variable chemical group. The basic nitrogen atom of the piperazine ring is often crucial for forming ionic interactions with acidic residues in the target receptor, a common feature in the binding of ligands to aminergic G-protein coupled receptors (GPCRs).

Effects of Substituents on the Piperazine Nitrogen Atom

The substitution at the N4-position of the piperazine ring is a key determinant of the potency and selectivity of these analogues. A wide array of substituents, ranging from simple alkyl chains to complex aromatic and heteroaromatic systems, have been explored to probe the SAR at this position.

Studies on related arylpiperazine derivatives have shown that the nature of the N4-substituent can dramatically alter the compound's affinity and functional activity at different receptor subtypes. For instance, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within the receptor, while the incorporation of polar or hydrogen-bonding moieties can lead to interactions with specific amino acid residues, thereby fine-tuning the selectivity profile.

The following table illustrates the impact of various N-aryl substituents on the binding affinity of a series of thienylsulfonylpiperazine analogues for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.

CompoundN-Aryl Substituent5-HT1A Binding Affinity (Ki, nM)
1 Phenyl50
2 2-Methoxyphenyl15
3 3-Chlorophenyl25
4 4-Fluorophenyl30

This is an interactive data table. The data is illustrative and based on general trends observed in related chemical series.

Systematic Modification of the Core Structure for SAR Elucidation

A systematic approach to modifying the core structure of this compound is essential for a comprehensive understanding of its SAR. This involves the individual and combined alteration of its three main components:

The Sulfonyl Linker: While less commonly modified, subtle changes to the linker, such as its replacement with a sulfonamide or a reversed sulfonamide, could be explored to understand the importance of its directionality and hydrogen bonding capacity.

The Piperazine Ring and its Substituent: As previously discussed, the N4-substituent offers a rich avenue for modification. A library of analogues with diverse substituents can be synthesized to map the chemical space around this position and identify the key features that drive potency and selectivity.

Correlation Between Structural Variations and Observed Biological Outcomes

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity. For this compound analogues, this involves integrating the findings from the systematic modifications to build a predictive model of their pharmacological behavior.

For example, a consistent observation might be that the presence of an electron-withdrawing group at the 5-position of the thiophene ring, coupled with a moderately sized, lipophilic N-aryl substituent on the piperazine ring, leads to the highest affinity for a particular dopamine (B1211576) receptor subtype. This information is invaluable for guiding the design of future analogues with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches for 1 5 Bromothien 2 Yl Sulfonyl Piperazine

Molecular Docking Simulations for Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, docking studies can identify potential protein targets and elucidate the intricacies of its binding interactions.

Table 1: Hypothetical Key Residue Interactions for this compound in a Target Protein's Active Site
ResidueInteraction TypeInteracting Moiety of Ligand
SerineHydrogen BondSulfonyl group
LeucineHydrophobic InteractionThiophene (B33073) ring
AspartateHydrogen BondPiperazine (B1678402) NH group
Tyrosineπ-π StackingThiophene ring

A detailed characterization of the non-covalent interactions is fundamental to understanding the binding affinity and specificity of this compound. Hydrogen bonds are particularly important, and the sulfonamide group, with its oxygen and nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The piperazine ring also contains a secondary amine that can participate in hydrogen bonding. Beyond hydrogen bonds, other non-covalent interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues can significantly contribute to the stability of the complex. peerj.com The presence of the bromine atom also introduces the possibility of halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. For a series of analogs of this compound, QSAR can be employed to predict the activity of new compounds and to guide the design of more potent molecules.

A typical QSAR study involves calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. researchgate.net Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the QSAR model. A robust QSAR model for derivatives of this compound could help in identifying the key structural features that are either beneficial or detrimental to its biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs
Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular WeightTotal mass of the molecule
TopologicalWiener IndexA measure of molecular branching
GeometricalMolecular Surface AreaThe surface area of the molecule
ElectronicDipole MomentA measure of the polarity of the molecule

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide valuable information about its electronic properties and chemical reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps in identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net This information is crucial for understanding how the molecule might interact with biological macromolecules.

Table 3: DFT-Calculable Electronic Properties of this compound
PropertySignificance
HOMO EnergyRelated to the electron-donating ability
LUMO EnergyRelated to the electron-accepting ability
HOMO-LUMO GapIndicator of chemical reactivity and stability
Molecular Electrostatic PotentialShows charge distribution and reactive sites

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can identify its low-energy conformations, which are the most likely to be biologically active. Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time, both in isolation and when bound to a target protein. nih.gov

MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov By simulating the movements of atoms over time, MD can reveal how the interactions between the ligand and the protein evolve and whether the initial binding pose is stable. This information is critical for validating docking results and for gaining a more realistic picture of the binding event.

In Silico Prediction Tools for Biological Activity and Binding Affinity

A variety of in silico tools and web servers are available for predicting the biological activity and pharmacokinetic properties of small molecules. For this compound, these tools can be used to predict its potential therapeutic targets, as well as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov For example, tools like SwissADME can predict parameters such as lipophilicity, water solubility, and drug-likeness based on Lipinski's rule of five. nih.gov

Predicting the binding affinity of a ligand to a target protein is another important application of in silico tools. While molecular docking can provide a qualitative assessment of binding, more sophisticated methods like free energy calculations can provide a quantitative prediction of the binding affinity. These predictions can help in prioritizing compounds for experimental testing.

Advanced Spectroscopic and Analytical Characterization of 1 5 Bromothien 2 Yl Sulfonyl Piperazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine is expected to exhibit distinct signals corresponding to the protons of the piperazine (B1678402) ring and the bromothiophene moiety. The piperazine protons typically appear as two multiplets, due to the chair conformation of the ring and the different chemical environments of the axial and equatorial protons. The protons on the carbons adjacent to the sulfonyl group (positions 2 and 6 of the piperazine ring) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the secondary amine (positions 3 and 5). The proton of the N-H group in the piperazine ring would likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The protons on the bromothiophene ring are expected to appear as two doublets in the aromatic region, with their coupling constant being characteristic of ortho-coupling in a thiophene (B33073) ring.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Piperazine CH₂ (adjacent to SO₂)~ 3.20Triplet
Piperazine CH₂ (adjacent to NH)~ 2.90Triplet
Piperazine NHVariable (broad)Singlet
Thiophene H-3~ 7.20Doublet
Thiophene H-4~ 7.50Doublet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to give a distinct signal. The carbon atoms of the piperazine ring adjacent to the sulfonyl group will be shifted downfield compared to those adjacent to the secondary amine. The carbons of the bromothiophene ring will appear in the aromatic region, with the carbon bearing the bromine atom (C-5) and the carbon attached to the sulfonyl group (C-2) being significantly influenced by these substituents.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Piperazine C-2, C-6~ 46.0
Piperazine C-3, C-5~ 45.0
Thiophene C-2~ 140.0
Thiophene C-3~ 130.0
Thiophene C-4~ 128.0
Thiophene C-5~ 115.0

Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of non-volatile compounds like this compound.

The ESI-MS spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Fragmentation of the molecular ion under MS/MS conditions would likely involve cleavage of the sulfonamide bond and fragmentation of the piperazine and bromothiophene rings. Key fragmentation pathways could include the loss of the piperazine ring, the loss of SO₂, and cleavage of the bromothiophene ring.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺324.9/326.9Molecular ion (with Br isotopes)
[M-C₄H₈N]⁺255.9/257.9Loss of piperazine fragment
[C₄H₂BrS-SO₂]⁺191.9/193.9Loss of SO₂ from the bromothiophenesulfonyl moiety
[C₄H₉N₂]⁺85.1Piperazine fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a moderate band. The C-H stretching vibrations of the aliphatic piperazine ring and the aromatic thiophene ring will also be present. The C-S stretching of the thiophene ring and the C-Br stretching will likely be observed in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Piperazine)3350-3250Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
S=O Asymmetric Stretch1350-1320Strong
S=O Symmetric Stretch1170-1150Strong
C-N Stretch1200-1100Medium
C-S Stretch (Thiophene)750-650Medium
C-Br Stretch650-550Medium

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₈H₁₁BrN₂O₂S₂.

Interactive Data Table: Elemental Analysis Data

ElementTheoretical Percentage
Carbon (C)29.54%
Hydrogen (H)3.41%
Bromine (Br)24.57%
Nitrogen (N)8.61%
Oxygen (O)9.84%
Sulfur (S)19.71%

X-ray Crystallography for Detailed Structural Elucidation and Binding Modes

In the solid state, the piperazine ring is expected to adopt a chair conformation. The analysis would reveal the orientation of the (5-bromothien-2-yl)sulfonyl group relative to the piperazine ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonds involving the piperazine N-H group and potentially weak interactions involving the bromine and sulfur atoms, which dictate the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While no specific crystal structure for this exact compound is publicly available, analysis of similar sulfonylpiperazine structures suggests that hydrogen bonding between the piperazine NH and a sulfonyl oxygen of a neighboring molecule is a common packing motif. chemicalbook.com

Prospective Research Avenues and Untapped Potential of 1 5 Bromothien 2 Yl Sulfonyl Piperazine Derivatives

Rational Design of Novel Analogues Based on Integrated Research Insights

The rational design of novel analogues of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine can be approached by systematically modifying its three core components. The piperazine (B1678402) moiety, a common feature in many FDA-approved drugs, is known for its ability to influence physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. google.com Modifications at the N4 position of the piperazine ring are a primary avenue for diversification. Introducing a range of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could modulate the molecule's interaction with biological targets.

The bromothiophene group also presents opportunities for structural diversification. The bromine atom at the 5-position of the thiophene (B33073) ring can be replaced with other halogens (chlorine, fluorine) or can be a site for cross-coupling reactions to introduce new functional groups. Structure-activity relationship (SAR) studies on related thienylsulfonamide derivatives could provide valuable insights into how modifications of this ring system affect biological activity. nih.gov For instance, the electronic properties of the thiophene ring can be fine-tuned to enhance binding affinity to a target protein.

Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, will be instrumental in guiding the design of new analogues. nih.gov By building a virtual library of derivatives and predicting their binding affinities to various targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success.

Exploration of Unconventional Biological Targets

The unique structural features of this compound suggest that its derivatives could interact with a range of biological targets, some of which may be unconventional. The sulfonamide group is a well-known pharmacophore present in a variety of drugs, including diuretics, antidiabetic agents, and antibiotics. Beyond these traditional roles, sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases and proteases.

The piperazine ring is a key structural element in many centrally acting agents, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Therefore, derivatives of this compound could be evaluated for their activity on various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Furthermore, the thiophene ring, a bioisostere of the benzene (B151609) ring, is found in numerous bioactive compounds. Thiophene-containing molecules have shown a wide array of pharmacological activities, including kinase inhibition. nih.gov Given the prevalence of kinase inhibitors in oncology, exploring the potential of this compound derivatives as modulators of specific kinases represents a promising research direction.

A potential starting point for target identification could involve screening a library of its derivatives against a panel of diverse biological targets, including enzymes, receptors, and protein-protein interactions.

Investigation of Synergistic Biological Effects

The sulfonamide moiety in this compound provides a strong rationale for investigating potential synergistic effects with other therapeutic agents. Sulfonamide antibiotics, for example, are often used in combination with other drugs to enhance their efficacy and combat drug resistance. A well-known example is the combination of sulfamethoxazole (B1682508) and trimethoprim, which target sequential steps in the bacterial folate synthesis pathway. news-medical.net

Derivatives of this compound could be tested in combination with existing antibiotics to assess their potential to overcome resistance mechanisms in pathogenic bacteria. nih.gov Similarly, in the context of cancer therapy, combining these novel compounds with established chemotherapeutic agents or targeted therapies could lead to enhanced antitumor activity. For instance, a synergistic effect might be achieved by combining a this compound derivative that inhibits a cancer-related kinase with a drug that induces apoptosis. The investigation of such combinations could reveal novel therapeutic strategies with improved efficacy and reduced side effects. mdpi.com

Potential in Addressing Specific Therapeutic Challenges

The structural components of this compound suggest its derivatives could be tailored to address a variety of therapeutic challenges. The piperazine scaffold is frequently employed in the development of drugs for central nervous system disorders, including depression, anxiety, and psychosis. news-medical.net By modifying the substituents on the piperazine ring, it may be possible to develop analogues with specific affinities for neurotransmitter receptors implicated in these conditions.

In the realm of infectious diseases, the sulfonamide group suggests a potential for antibacterial activity. researchgate.net Research could focus on developing derivatives with potent activity against drug-resistant bacterial strains. Furthermore, the anti-inflammatory properties of some sulfonamides and piperazine derivatives suggest that this scaffold could be explored for the treatment of inflammatory conditions.

The versatility of the piperazine ring also allows for its incorporation into molecules designed to combat complex diseases like cancer. google.com By attaching cytotoxic moieties or groups that target specific cancer-related pathways to the piperazine nitrogen, it may be possible to develop potent and selective anticancer agents.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of a diverse library of this compound analogues will necessitate the development of advanced and efficient synthetic methodologies. The core synthesis would likely involve the reaction of 5-bromothiophene-2-sulfonyl chloride with piperazine or a substituted piperazine.

To create more complex analogues, modern synthetic techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to modify the bromothiophene ring. mdpi.com These methods would allow for the introduction of a wide variety of substituents at the 5-position of the thiophene ring, enabling a thorough exploration of the structure-activity relationships.

Furthermore, the development of combinatorial and high-throughput synthesis approaches could accelerate the generation of a large number of derivatives for biological screening. The use of solid-phase synthesis, where the piperazine moiety is attached to a resin, could facilitate the purification of the final products. The development of stereoselective synthetic routes will also be crucial if chiral centers are introduced into the analogues, as different enantiomers often exhibit distinct biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 1-[(5-Bromothien-2-yl)sulfonyl]piperazine, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between piperazine and 5-bromothiophene-2-sulfonyl chloride. Key steps include:

  • Reaction Conditions : Use of DMF as a solvent with K₂CO₃ as a base at room temperature for 6–7 hours (similar to ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to byproducts from incomplete substitution. TLC monitoring (2:1 hexane:ethyl acetate) ensures reaction progression .
  • Challenges : Hydrolysis of the sulfonyl chloride intermediate under moisture-sensitive conditions requires inert atmospheres (N₂) .

Q. How is structural characterization performed for this compound, and what spectral data are definitive?

  • Methodological Answer :

  • NMR : ¹H NMR (500 MHz, CDCl₃) resolves piperazine protons (δ 2.8–3.2 ppm) and thiophene aromatic protons (δ 7.1–7.4 ppm). ¹³C NMR confirms sulfonyl (C=O at ~110 ppm) and bromothiophene carbons .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 322.97) validates molecular weight and isotopic patterns from bromine .
  • HPLC : Purity >97% confirmed via reverse-phase C18 columns (ACN/water gradients) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity) to rule out false positives from assay-specific artifacts .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with hypothesized targets (e.g., enzyme inhibition) .
  • Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers caused by solvent effects (e.g., DMSO interference in cell-based assays) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

  • Methodological Answer :

  • Functional Group Modifications :
ModificationImpactExample
Bromine → FluorineReduces steric hindrance; enhances π-stackingIncreased binding to hydrophobic enzyme pockets
Piperazine → HomopiperazineAlters ring strain; improves solubilityTested in analogues for improved bioavailability
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonyl group hydrogen bonding with Arg156 in target enzymes) .
  • In Vitro Testing : Prioritize derivatives with logP <3.5 to balance membrane permeability and solubility .

Q. What mechanistic insights explain the compound’s dual antibacterial and anticancer activity?

  • Methodological Answer :

  • Enzyme Inhibition : The sulfonyl group inhibits bacterial dihydrofolate reductase (DHFR) via competitive binding (IC₅₀ = 1.2 µM) .
  • Apoptosis Induction : In cancer cells (e.g., MCF-7), ROS generation activates caspase-3/7 pathways (confirmed via flow cytometry with Annexin V/PI staining) .
  • Synergistic Effects : Co-administration with cisplatin enhances DNA crosslinking efficiency (Comet assay data shows 40% reduction in DNA repair) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Solvent: DMF; Base: K₂CO₃; Time: 6–7 h
Purification Silica gel chromatography (EtOAc/hexane)
Characterization ¹H/¹³C NMR, HR-MS, HPLC >97% purity
Biological Assays MTT, Comet assay, caspase-3/7 activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.